molecular formula C46H28N2O2 B8211981 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde

Cat. No.: B8211981
M. Wt: 640.7 g/mol
InChI Key: OXDAYNBBJNBQKV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde involves its interaction with molecular targets through its conjugated system. The compound can intercalate into DNA, disrupting its structure and function. Additionally, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar compounds to 4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde include:

    1,3,6,8-Tetra(4-aminophenyl)pyrene: This compound has a similar pyrene core but lacks the aldehyde functionalities, making it less reactive in certain chemical reactions.

    1,3,6,8-Tetra(4-formylphenyl)pyrene: This compound has formyl groups but lacks the ethynyl linkages, resulting in different electronic properties.

    1,3,6,8-Tetra(3’,5’-dicarboxyphenyl)pyrene: This compound features carboxylic acid groups instead of aldehydes, leading to different reactivity and applications[][6].

4,4’-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde stands out due to its unique combination of aminophenyl, ethynyl, and aldehyde groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-[3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H28N2O2/c47-37-17-7-29(8-18-37)1-15-35-25-43(33-11-3-31(27-49)4-12-33)41-24-22-40-36(16-2-30-9-19-38(48)20-10-30)26-44(34-13-5-32(28-50)6-14-34)42-23-21-39(35)45(41)46(40)42/h3-14,17-28H,47-48H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDAYNBBJNBQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4C#CC6=CC=C(C=C6)N)C7=CC=C(C=C7)C=O)C(=C2)C#CC8=CC=C(C=C8)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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